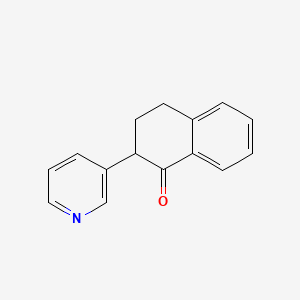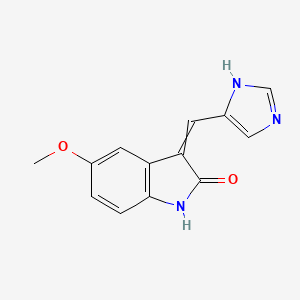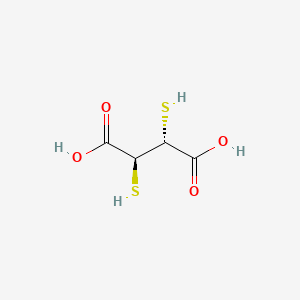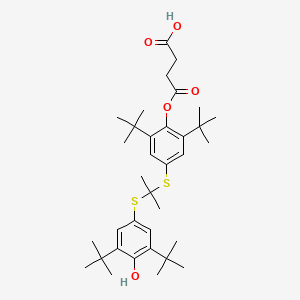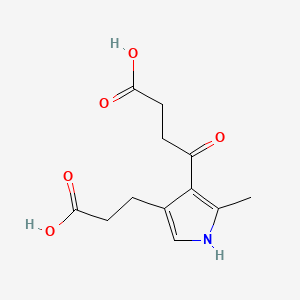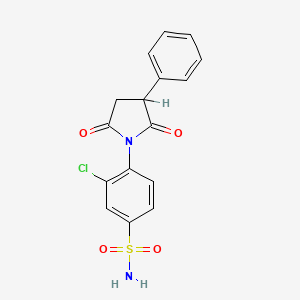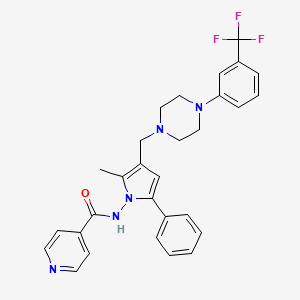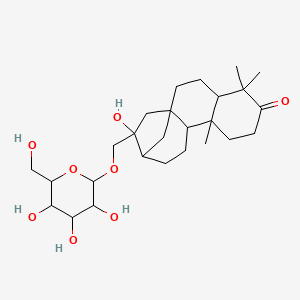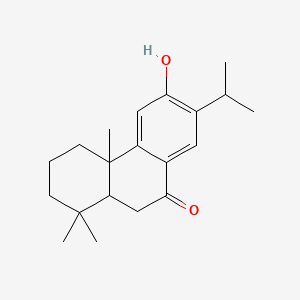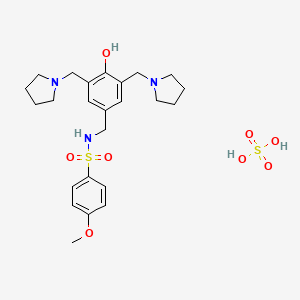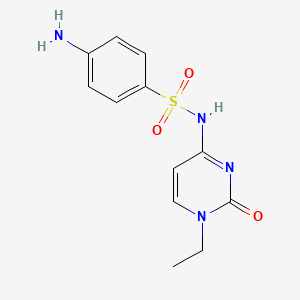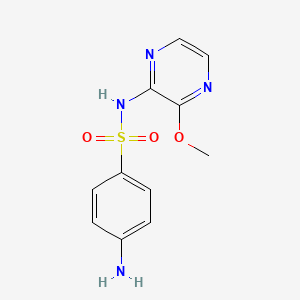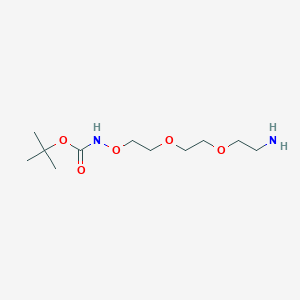
t-Boc-Aminooxy-PEG2-amine
Vue d'ensemble
Description
T-Boc-Aminooxy-PEG2-amine is a PEG derivative that contains a Boc-protected aminooxy group and a free amino (NH2) group . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .
Synthesis Analysis
The Boc-aminooxy can be deprotected under mild acidic conditions and then reacts with an aldehyde to form a linkage . This compound is commonly used as a protected amino acid derivative, where the Boc (tert-butyloxycarbonyl) acts as a protecting group for the amino group, preventing it from being active and thus maintaining its stability during chemical reactions .Molecular Structure Analysis
The molecular formula of t-Boc-Aminooxy-PEG2-amine is C11H24N2O5 . It has a molecular weight of 264.3 g/mol .Chemical Reactions Analysis
The amino group in t-Boc-Aminooxy-PEG2-amine is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The Boc-aminooxy can be deprotected under mild acidic conditions and then reacts with an aldehyde to form a linkage .Physical And Chemical Properties Analysis
T-Boc-Aminooxy-PEG2-amine is a hydrophilic compound due to the presence of the PEG spacer, which increases its solubility in aqueous media . . It is soluble in water, DMSO, DMF, and DCM .Applications De Recherche Scientifique
Polymerization and Material Science
t-Boc-Aminooxy-PEG2-amine is utilized in the modification of materials and polymers, enhancing their properties for various applications. For example, it plays a crucial role in the polymerization kinetics of modified epoxy-amine systems, where complex formation with PEG significantly impacts the cure kinetics of multicomponent epoxy-amines. This modification is critical in achieving accurate reaction rate predictions across different conditions, demonstrating the importance of t-Boc-Aminooxy-PEG2-amine in material science and engineering (Swier et al., 2005).
Catalyst-Free Chemoselective Modifications
t-Boc-Aminooxy-PEG2-amine is also pivotal in catalyst-free chemoselective modifications, specifically in the N-tert-butyloxycarbonylation of amines in water. This process results in chemoselectively formed N-t-Boc derivatives without side products, showcasing its utility in organic synthesis and the preparation of optically pure derivatives (Chankeshwara & Chakraborti, 2006).
Biomedical Applications
In biomedical applications, t-Boc-Aminooxy-PEG2-amine is instrumental in the development of nanoparticle systems for drug delivery and diagnostic purposes. For instance, its incorporation into nanoparticle design allows for the conjugation with cell targeting agents, highlighting its role in enhancing the specificity and efficacy of therapeutic agents. This is particularly evident in systems designed for magnetic resonance imaging (MRI) and controlled drug delivery, where the functionalization with t-Boc-Aminooxy-PEG2-amine improves the targeting and delivery of therapeutic compounds (Kohler, Fryxell, & Zhang, 2004).
PEGylation and Drug Delivery
The versatility of t-Boc-Aminooxy-PEG2-amine extends to the field of PEGylation, where it contributes to the development of biocompatible and biodegradable polymeric materials. Its application in PEGylation processes is critical for modifying the pharmacokinetics and biodistribution of drugs, thereby enhancing their therapeutic potential. This includes the preparation of PEGylated bioreducible poly(amido amine)s for non-viral gene delivery, indicating its significant impact on the efficiency and safety of gene therapy approaches (Lin & Engbersen, 2011).
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O5/c1-11(2,3)18-10(14)13-17-9-8-16-7-6-15-5-4-12/h4-9,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNRKSSHYXYKTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501202806 | |
| Record name | 1,1-Dimethylethyl 11-amino-3,6,9-trioxa-2-azaundecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501202806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Boc-Aminooxy-PEG2-amine | |
CAS RN |
252378-69-1 | |
| Record name | 1,1-Dimethylethyl 11-amino-3,6,9-trioxa-2-azaundecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252378-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 11-amino-3,6,9-trioxa-2-azaundecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501202806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



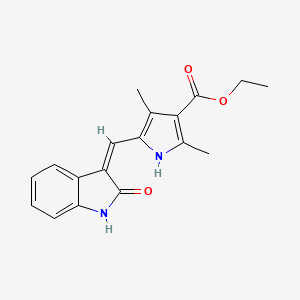
![3-[(2,4,6-Trimethoxy-phenyl)-methylene]-indolin-2-one](/img/structure/B1681162.png)
